![molecular formula C15H22OSi B14278443 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal CAS No. 154851-69-1](/img/structure/B14278443.png)
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is an organic compound that features a unique combination of a silyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal typically involves the reaction of a silylating agent with an appropriate aldehyde precursor. One common method is the reaction of dimethylphenylsilane with a suitable aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanoic acid.
Reduction: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanol.
Substitution: Formation of various substituted silyl compounds.
Wissenschaftliche Forschungsanwendungen
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, while the aldehyde group can participate in various chemical reactions. The pathways involved may include nucleophilic addition to the aldehyde group and electrophilic substitution at the silyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylhexanal
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylbutanal
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpropionaldehyde
Uniqueness
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is unique due to its specific combination of a silyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
154851-69-1 |
|---|---|
Molekularformel |
C15H22OSi |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
2-[[dimethyl(phenyl)silyl]methylidene]-3-methylpentanal |
InChI |
InChI=1S/C15H22OSi/c1-5-13(2)14(11-16)12-17(3,4)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3 |
InChI-Schlüssel |
GMNLLWKAHPAWEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=C[Si](C)(C)C1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


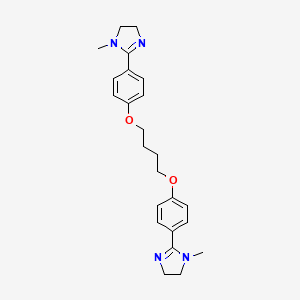
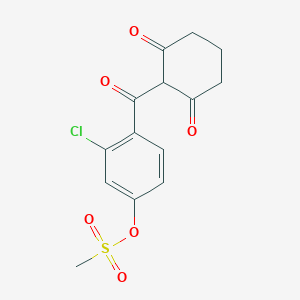
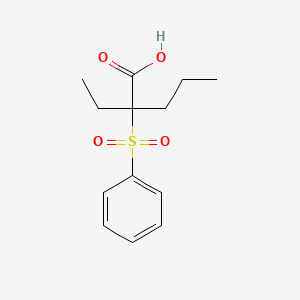
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
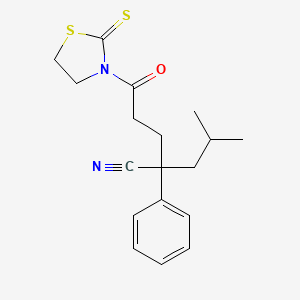

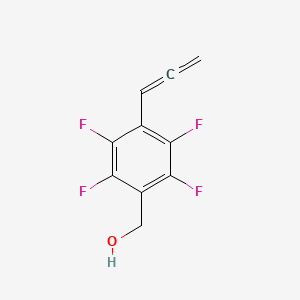
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
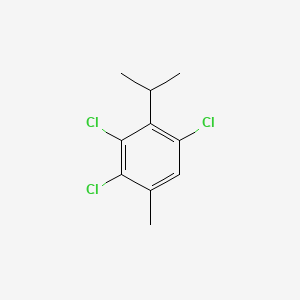
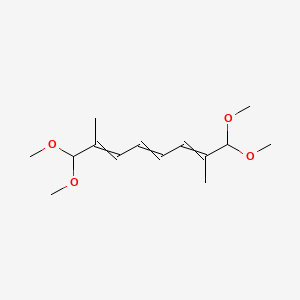

![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)
![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
